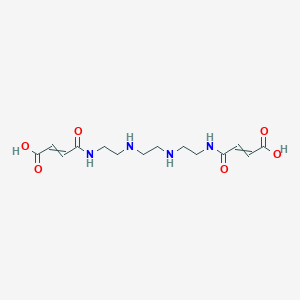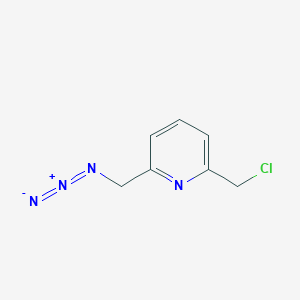
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide suggests it may have unique structural and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
For large-scale production, the process may be optimized by using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial systems, which can be more cost-effective for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Aplicaciones Científicas De Investigación
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Materials Science: Explored for its ability to form self-assembling nanostructures, which can be used in drug delivery systems.
Mecanismo De Acción
The mechanism by which L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, to modulate biological pathways. For example, it may bind to neuroreceptors to exert neuroprotective effects or inhibit inflammatory pathways by interacting with key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid (GPE): Known for its neuroprotective properties.
Glycyl-L-histidyl-L-lysine (GHK): Used in cosmetic products for its ability to stimulate collagen production.
Glycyl-L-glutamyl-L-prolyl-L-arginine (GQPR): Known for its anti-inflammatory properties.
Uniqueness
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine is unique due to its specific sequence of amino acids, which may confer distinct structural and functional properties not found in other peptides
Propiedades
Número CAS |
765910-64-3 |
|---|---|
Fórmula molecular |
C35H46N12O10 |
Peso molecular |
794.8 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C35H46N12O10/c36-22(10-19-12-39-23-5-2-1-4-21(19)23)32(54)42-16-30(51)45-24(7-8-27(37)48)35(57)47-9-3-6-26(47)34(56)46-25(11-20-13-38-18-44-20)33(55)43-15-29(50)40-14-28(49)41-17-31(52)53/h1-2,4-5,12-13,18,22,24-26,39H,3,6-11,14-17,36H2,(H2,37,48)(H,38,44)(H,40,50)(H,41,49)(H,42,54)(H,43,55)(H,45,51)(H,46,56)(H,52,53)/t22-,24-,25-,26-/m0/s1 |
Clave InChI |
NLRVEOKAKMUMPT-GKXKVECMSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


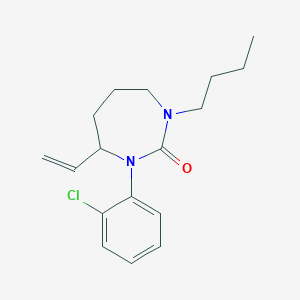
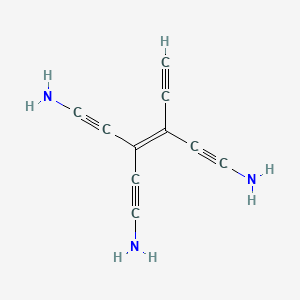

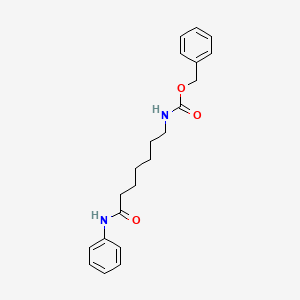
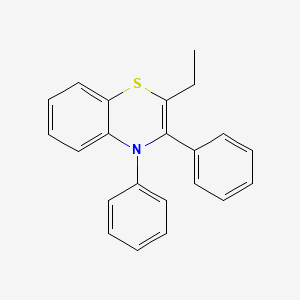
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

